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Compound of Interest

Compound Name: 6-(Perfluorohexyl)hexanol

Cat. No.: B070216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
toxicological properties of 6-(Perfluorohexyl)hexanol, a semi-fluorinated alcohol. This
document is intended to be a resource for researchers, scientists, and professionals in drug
development and materials science, summarizing available data, outlining potential synthetic
and analytical methodologies, and discussing its expected biological interactions based on the
properties of structurally related compounds.

Chemical Identity and Physical Properties

6-(Perfluorohexyl)hexanol is a specialty chemical characterized by a six-carbon alkyl chain
(hexanol) attached to a six-carbon perfluorinated chain (perfluorohexyl). This structure imparts

unique properties to the molecule, combining the characteristics of both hydrocarbons and
fluorocarbons.

Table 1: Physical and Chemical Properties of 6-(Perfluorohexyl)hexanol
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Property Value Source
CAS Number 161981-35-7 N/A
Molecular Formula C12H13F130 [1]
Molecular Weight 420.21 g/mol [1]
Boiling Point 118 °C at 8.3 Torr [1]
Density 1.493 g/cm3 [1]
Refractive Index 1.353 [1]
Predicted pKa 15.17 £ 0.10 [1]
Predicted XlogP 6 [1]

Spectroscopic Data

Detailed experimental spectroscopic data for 6-(Perfluorohexyl)hexanol is not readily
available in public databases. However, based on the analysis of similar fluorinated and non-
fluorinated alcohols, the expected spectral characteristics can be predicted.

¢ H NMR: The proton NMR spectrum is expected to show characteristic signals for the
methylene groups of the hexanol chain. The protons closer to the electronegative
perfluorohexyl group will exhibit a downfield chemical shift. The terminal hydroxymethyl
protons (-CH20H) would appear as a triplet, and the adjacent methylene group as a
multiplet.

e 13C NMR: The carbon NMR would show distinct signals for the six carbons of the hexanol
backbone, with the carbon attached to the perfluorohexyl group being the most deshielded.

e 19F NMR: The fluorine NMR spectrum would provide detailed information about the
perfluorohexyl chain, with different signals corresponding to the CF2 and CFs groups.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in
the region of 3200-3600 cm~! corresponding to the O-H stretching of the alcohol group.
Strong absorption bands in the 1000-1300 cm~* region would be characteristic of C-F
stretching vibrations.
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o Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show
fragmentation patterns involving the loss of water (M-18), and cleavage of the C-C bonds in
the alkyl chain. The molecular ion peak may or may not be prominent.

Experimental Protocols
Synthesis of 6-(Perfluorohexyl)hexanol

A plausible synthetic route to 6-(Perfluorohexyl)hexanol involves the free-radical addition of
perfluorohexyl iodide to a hexenol derivative. While a detailed, peer-reviewed protocol for this
specific compound is not available, a general procedure can be outlined based on established
methods for the synthesis of semi-fluorinated alkanes.

Reaction Scheme:
General Protocol:

e Reaction Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, a
solution of 5-hexen-1-ol in a suitable solvent (e.g., a mixture of t-butanol and water) is
prepared.

e Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is added to
the solution.

» Addition: Perfluorohexyl iodide is added dropwise to the reaction mixture at an elevated
temperature (typically 70-90 °C).

o Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC)
or thin-layer chromatography (TLC).

o Workup: After completion, the reaction mixture is cooled, and the solvent is removed under
reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl
ether) and water.

 Purification: The organic layer is washed, dried, and concentrated. The crude product is then
purified by column chromatography on silica gel or by distillation under reduced pressure to
yield pure 6-(Perfluorohexyl)hexanol.
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Diagram of Synthetic Workflow:
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A generalized workflow for the synthesis of 6-(Perfluorohexyl)hexanol.

Analytical Methods

The purity and identity of 6-(Perfluorohexyl)hexanol can be assessed using standard

analytical techniques.

¢ Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable method

for determining the purity of the compound. A non-polar capillary column would be

appropriate for this analysis.

» High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector

(RID) or an evaporative light scattering detector (ELSD) can also be used for purity

assessment.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H, 13C, and *°F NMR are essential for

confirming the structure of the synthesized product.

e Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and

fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

There is currently no specific data available in the scientific literature regarding the biological

activity, cytotoxicity, or metabolic pathways of 6-(Perfluorohexyl)hexanol. However, based on

studies of other fluorinated alcohols and semi-fluorinated alkanes, some general predictions

can be made.

Potential Membrane Interactions
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Semi-fluorinated alkanes are known to self-assemble and can interact with lipid membranes.
The amphiphilic nature of 6-(Perfluorohexyl)hexanol, with its polar alcohol head and non-
polar hydrocarbon and fluorocarbon tails, suggests it could partition into cell membranes. This
partitioning could potentially alter membrane properties such as fluidity and permeability.[2]

Diagram of Potential Membrane Interaction:

6-(Perfluorohexyl)hexanol Partitioning

Cell Membrane

Click to download full resolution via product page

Hypothesized partitioning of the molecule into a lipid bilayer.

Toxicology Profile

The toxicology of fluorotelomer alcohols has been studied, and these compounds can be
metabolized in vivo to form persistent perfluorinated carboxylic acids (PFCAs). While the
metabolic fate of 6-(Perfluorohexyl)hexanol is unknown, it is plausible that it could undergo
biotransformation. Given the general concerns about the persistence and potential toxicity of
some fluorinated compounds, appropriate safety precautions should be taken when handling
this chemical.

Conclusion

6-(Perfluorohexyl)hexanol is a unique semi-fluorinated alcohol with potential applications in
materials science and as a building block in organic synthesis. While comprehensive data on
its physical, chemical, and biological properties are still lacking, this guide provides a summary
of the available information and outlines expected characteristics and methodologies based on
related compounds. Further research is needed to fully elucidate the properties and potential
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applications of this compound, particularly in the areas of biological activity and toxicology.
Researchers and drug development professionals should proceed with appropriate caution,
considering the potential for this compound to interact with biological systems and its unknown
metabolic fate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b070216?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/2776165
https://pmc.ncbi.nlm.nih.gov/articles/PMC10946813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10946813/
https://www.benchchem.com/product/b070216#cas-161981-35-7-physical-and-chemical-data
https://www.benchchem.com/product/b070216#cas-161981-35-7-physical-and-chemical-data
https://www.benchchem.com/product/b070216#cas-161981-35-7-physical-and-chemical-data
https://www.benchchem.com/product/b070216#cas-161981-35-7-physical-and-chemical-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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